molecular formula C10H9BrCl2O2 B1590144 Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate CAS No. 41204-08-4

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate

Cat. No. B1590144
CAS RN: 41204-08-4
M. Wt: 311.98 g/mol
InChI Key: YFJFMJXQSOSNLE-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is a research chemical with the molecular formula C10H9BrCl2O2 and a molecular weight of 311.99 . It is also known as 2-bromo-2-(3,4-dichlorophenyl)acetic acid ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate includes a bromine atom and two chlorine atoms attached to the phenyl group, and an ethyl ester group . The InChI key for this compound is YFJFMJXQSOSNLE-UHFFFAOYSA-N .


Chemical Reactions Analysis

As mentioned earlier, bromoacetates like Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate can participate in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .


Physical And Chemical Properties Analysis

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate has a boiling point of 331.6 ℃ at 760 mmHg and a density of 1.587 g/cm^3 . Its LogP value, which indicates its solubility in water and octanol, is 3.99250 .

Scientific Research Applications

Synthesis and Corrosion Inhibition

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate, while not directly studied, is structurally related to compounds investigated for their potential in the synthesis of corrosion inhibitors. For instance, Zarrouk et al. (2014) performed a theoretical study on quinoxalines as corrosion inhibitors of copper in nitric acid, suggesting that similar bromo- and dichlorophenyl-substituted compounds could serve a role in protecting metals against corrosion. These findings highlight the importance of molecular structure in determining inhibition efficiency, which could extend to compounds like ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate (Zarrouk et al., 2014).

Bromination Methods in Organic Synthesis

The bromination of organic compounds is pivotal in creating synthons for further chemical synthesis. Shirinian et al. (2012) explored the bromination of 2,3-diarylcyclopent-2-en-1-ones, demonstrating the versatility of brominating agents in introducing bromine atoms into various positions of organic molecules. This research underscores the potential utility of ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate in organic synthesis, particularly in regio- and chemoselective bromination processes (Shirinian et al., 2012).

Environmental Remediation

The study of compounds like ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate could extend to environmental applications, such as the degradation of persistent organic pollutants. Hatzinger et al. (2015) evaluated methods to enhance the aerobic degradation of 1,2-dibromoethane in groundwater, suggesting that similar brominated compounds might also be remediated through biodegradation strategies facilitated by specific gases and nutrients (Hatzinger et al., 2015).

Solubility and Physical Chemistry

Understanding the solubility and thermodynamic properties of compounds like ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is essential for their application in chemical synthesis and material science. Wang et al. (2012) measured the solubility of tetrabromothiophene in various solvents, providing insight into solvent selection for the recrystallization and purification of brominated organic compounds. This research could inform the solubility and handling properties of ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate in different solvents (Wang et al., 2012).

properties

IUPAC Name

ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrCl2O2/c1-2-15-10(14)9(11)6-3-4-7(12)8(13)5-6/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJFMJXQSOSNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507901
Record name Ethyl bromo(3,4-dichlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate

CAS RN

41204-08-4
Record name Ethyl bromo(3,4-dichlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a three-necked flask fitted with a Nichrome stirrer and a reflux condenser is placed 7.0 g of ethyl 3,4-dichlorophenylacetate, 5.9 g of N-bromosuccinimide, 0.1 g of benzoyl peroxide and 150 ml of carbon tetrachloride. The reaction mixture is heated at reflux for 18 hours, cooled and filtered. The carbon tetrachloride filtrate is concentrated under reduced pressure to give a deep orange liquid. Vacuum distillation at 115°-120° C. (0.5 mm) gives ethyl α-bromo-3,4-dichlorophenylacetate as a pale yellow liquid.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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